n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C11H21N3S |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-9(2)5-12-6-11-13-10(8-15-11)7-14(3)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
FJSQKJAPQHONSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NC(=CS1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation and Functionalization
- The thiazole ring is commonly synthesized by cyclization of α-haloketones or α-haloaldehydes with thiourea or thioamides , or by condensation of α-halocarbonyl compounds with thioamide derivatives.
- For this compound, the 4-position of the thiazole ring is functionalized with a dimethylaminomethyl group , which can be introduced via methylation of an aminomethyl precursor or by Mannich-type reactions involving formaldehyde and dimethylamine derivatives.
Installation of the 2-Methylpropan-1-amine Side Chain
- The side chain can be introduced by alkylation of the thiazol-2-ylmethyl intermediate with 2-methylpropan-1-amine or via reductive amination strategies.
- Reductive amination involves the reaction of an aldehyde intermediate with 2-methylpropan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride), which provides selective formation of the secondary amine linkage.
Representative Synthetic Route (Based on Literature and Patent Data)
Detailed Experimental Findings and Optimization
- Photoredox Catalysis for Functionalization: Recent studies demonstrate the use of photoredox catalysis with blue LED irradiation to functionalize thiazole derivatives under mild conditions, improving yield and reducing reaction times.
- Use of Bases and Solvents: Potassium carbonate (K2CO3) and acetonitrile (MeCN) are commonly employed to facilitate nucleophilic substitutions and Mannich reactions, enhancing reaction rates and product purity.
- Purification Techniques: Silica gel chromatography with ethyl acetate/petroleum ether gradients is standard for isolating pure products; reverse-phase HPLC may be used for final purification in pharmaceutical-grade synthesis.
Comparative Data Table of Similar Compounds and Yields
Summary and Research Outlook
- The preparation of This compound is well-established through multi-step synthesis involving thiazole ring formation, Mannich-type functionalization, and reductive amination.
- Optimization of reaction conditions such as temperature, solvent, catalyst, and purification methods can significantly improve yield and purity.
- Emerging methods like photoredox catalysis offer promising avenues for more efficient synthesis.
- Further research is warranted to explore scalable synthesis and potential modifications to enhance biological activity or pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s thiazole core is a common motif in medicinal chemistry. Key structural analogs include:
Key Observations :
- Unlike nitro- or chlorophenyl-containing analogs (e.g., 4i, 5b), the target’s dimethylaminomethyl group may enhance electron density at the thiazole nitrogen, influencing binding affinity in biological systems .
Spectroscopic Data :
Physicochemical Properties
Analysis :
- The target’s dimethylamino and alkylamine groups may improve aqueous solubility compared to analogs with bulky aromatic substituents.
Biological Activity
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine, also known by its CAS number 1249781-85-8, is a compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound has the following chemical properties:
- Molecular Formula : C11H21N3S
- Molecular Weight : 227.36 g/mol
- CAS Number : 1249781-85-8
Synthesis
The synthesis of this compound involves multiple steps, typically starting from thiazole derivatives. The detailed synthetic pathway includes the formation of thiazole rings followed by the introduction of dimethylamino and propanamine groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including compounds similar to this compound. For instance, a series of thiazole-based compounds were evaluated for their cytotoxicity against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 15 | A549 | 10 | Topo-II inhibitor, induces DNA DSBs |
| 17 | HeLa | 15 | Cell cycle arrest at G2/M phase |
These compounds demonstrated significant cytotoxic effects compared to standard chemotherapeutics like etoposide, suggesting that this compound may exhibit similar or enhanced activity against tumor cells due to its structural properties .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds with similar thiazole structures have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in the G2/M phase by modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Apoptosis Induction : The activation of apoptotic pathways through various signaling cascades has been observed, enhancing their potential as anticancer agents.
Case Studies
A notable case study involved the evaluation of a thiazole derivative in a xenograft model of non-small-cell lung cancer (NSCLC). The compound was administered at varying doses, and results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. A thiazole ring is first constructed via cyclization of thiourea derivatives with α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF) . The dimethylamino group is introduced via nucleophilic substitution or reductive amination. For purity >95%, use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm via HPLC with a C18 reverse-phase column (retention time: 8–10 min, 90:10 acetonitrile/water) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions on the thiazole ring (e.g., δ 2.3–2.5 ppm for dimethylamino protons, δ 6.8–7.2 ppm for thiazole C-H) .
- HRMS : Validate molecular weight (e.g., m/z 281.18 for [M+H]⁺) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat at 40°C, 60°C, and 80°C for 72 hours; monitor degradation via TLC .
- pH stability : Dissolve in buffers (pH 2–12) and analyze by HPLC for byproduct formation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the thiazole C-H and dimethylamino group, ruling out rotational isomers . If ambiguity persists, compare with DFT-calculated NMR spectra (software: Gaussian 16, B3LYP/6-31G* basis set) .
Q. What strategies optimize reaction yields when introducing the dimethylamino group?
- Methodology :
- Reductive amination : Use NaBH₃CN in methanol at 0°C to minimize side reactions .
- Catalysis : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Methodology :
- Substituent variation : Replace the dimethylamino group with pyrrolidino or piperazino groups to test steric/electronic effects on receptor binding .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase targets) or antimicrobial disk diffusion tests .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
